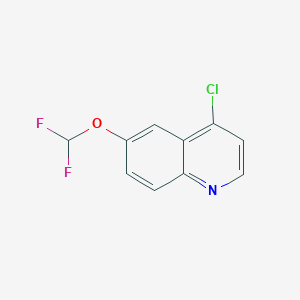

4-Chloro-6-(difluoromethoxy)quinoline

Vue d'ensemble

Description

4-Chloro-6-(difluoromethoxy)quinoline is a synthetic compound belonging to the quinoline familyThe molecular formula of this compound is C10H6ClF2NO, and it has a molecular weight of 229.61 g/mol.

Méthodes De Préparation

The synthesis of 4-Chloro-6-(difluoromethoxy)quinoline involves several methods, including traditional and green synthetic approaches. One common method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method utilizes ionic liquids under ultrasound at room temperature, which avoids the use of hazardous acids or bases and harsh reaction conditions . Industrial production methods often focus on cost-effective and environmentally benign protocols, such as using NaHSO4·SiO2 as a heterogeneous and reusable catalyst .

Analyse Des Réactions Chimiques

4-Chloro-6-(difluoromethoxy)quinoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of the chloro and difluoromethoxy groups.

Oxidation and Reduction:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name: 4-chloro-6-(difluoromethoxy)quinoline

- Molecular Formula: C10H7ClF2N2O

- CAS Number: 1600599-02-7

- Molecular Weight: 244.63 g/mol

The compound features a quinoline backbone substituted with a chloro group and a difluoromethoxy moiety, which significantly influences its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit antimicrobial properties. A study highlighted the synthesis of various quinoline derivatives, including this compound, which demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The difluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and bioavailability .

Anticancer Properties

Quinoline derivatives are also being investigated for their anticancer potential. In vitro studies have shown that compounds like this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases associated with cell proliferation. The structure-activity relationship (SAR) studies suggest that the presence of the difluoromethoxy group is crucial for enhancing cytotoxicity against various cancer cell lines .

Fluorescent Probes

Due to its unique electronic properties, this compound is being explored as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in real-time . The compound's stability under physiological conditions further supports its application in live-cell imaging.

Organic Electronics

The compound's electronic properties also make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs). Studies have shown that incorporating difluoromethoxy groups can enhance charge mobility and stability of the materials used in OLED fabrication .

Synthetic Routes

The synthesis of this compound typically involves multi-step procedures starting from readily available quinoline precursors. Key steps include:

- Formation of the difluoromethoxy group through nucleophilic substitution reactions.

- Chlorination at the 4-position using chlorinating agents.

A notable synthetic route was developed by Hartwig et al., which utilized copper-mediated reactions to achieve selective difluoromethylation on aromatic rings, showcasing the versatility of this compound in synthetic organic chemistry .

Case Study: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, suggesting promising potential as an antimicrobial agent .

Mécanisme D'action

The mechanism of action of 4-Chloro-6-(difluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to exhibit antimicrobial activity by interfering with the synthesis of nucleic acids and proteins in microorganisms . The compound may also exert its effects through the inhibition of enzymes and receptors involved in various biological processes .

Comparaison Avec Des Composés Similaires

4-Chloro-6-(difluoromethoxy)quinoline can be compared with other similar compounds, such as:

4-Chloro-6-(trifluoromethyl)quinoline: This compound has a trifluoromethyl group instead of a difluoromethoxy group, which may result in different chemical and biological properties.

6-Bromo-4-(difluoromethoxy)quinoline: The presence of a bromo group instead of a chloro group can influence the reactivity and applications of the compound.

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline:

Activité Biologique

4-Chloro-6-(difluoromethoxy)quinoline is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both chloro and difluoromethoxy groups, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula : C11H5ClF2N2O

- Molecular Weight : 254.62 g/mol

- IUPAC Name : this compound-3-carbonitrile

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of enzymes or receptors, leading to therapeutic effects. The presence of the chloro and difluoromethoxy groups enhances its binding affinity and selectivity compared to other quinoline derivatives.

Antimicrobial Activity

Studies have demonstrated that quinoline derivatives exhibit antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including those derived from breast and colon cancers. The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for therapeutic applications.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain kinases or proteases, which are often overactive in cancerous cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloroquinoline | Lacks difluoromethoxy group | Moderate antimicrobial activity |

| 6-(Difluoromethoxy)quinoline | Lacks chloro group | Lower binding affinity |

| 4-Chloro-6-methoxyquinoline | Contains methoxy instead of difluoromethoxy | Different pharmacological profile |

Case Studies

- Anticancer Study : A study published in ACS Infectious Diseases evaluated the anticancer properties of several quinoline derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls .

- Antimicrobial Evaluation : Another research article focused on the antimicrobial efficacy of various quinoline compounds. The study found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Enzyme Inhibition Assay : A recent investigation assessed the enzyme inhibition properties of this compound against specific targets involved in cancer progression. The findings revealed that it effectively inhibited the activity of certain kinases, supporting its role as a therapeutic candidate .

Propriétés

IUPAC Name |

4-chloro-6-(difluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2NO/c11-8-3-4-14-9-2-1-6(5-7(8)9)15-10(12)13/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBLMJLFIOJWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.